Hexonic acid

Description

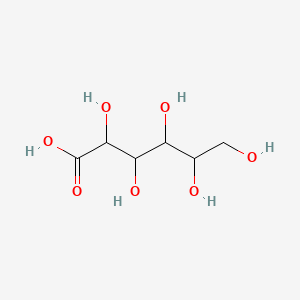

2,3,4,5,6-Pentahydroxyhexanoic acid is a natural product found in Penicillium expansum and Homo sapiens with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O7 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13) |

InChI Key |

RGHNJXZEOKUKBD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Hexanoic Acid in Microbial Signaling: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 16, 2025 – This technical guide provides an in-depth analysis of the current understanding of hexanoic acid's role in microbial signaling pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes existing data on the effects of this short-chain fatty acid on critical microbial processes, including quorum sensing, biofilm formation, and virulence factor production. The guide presents quantitative data in structured tables, details relevant experimental methodologies, and provides conceptual visualizations of key pathways and workflows.

Introduction: The Emerging Role of Fatty Acids in Microbial Communication

Fatty acids, traditionally viewed as essential components of cell membranes and energy storage molecules, are increasingly recognized for their role as signaling molecules in complex intercellular communication networks.[1] Hexanoic acid, a six-carbon saturated fatty acid, is a natural product found in various plants and is also produced by some microorganisms.[2] While its role in inducing plant defense mechanisms is well-documented, its direct involvement in microbial signaling is an area of growing interest. This guide explores the multifaceted activities of hexanoic acid and other analogous fatty acids in modulating microbial behavior.

Hexanoic Acid and Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to antimicrobial agents. The modulation of biofilm formation is a key area of research for the development of novel therapeutics.

Staphylococcus aureus

Staphylococcus aureus is a major human pathogen known for its ability to form robust biofilms.[3] Studies on the effect of various fatty acids on S. aureus biofilm formation have yielded mixed results. One study investigating a range of fatty acids found that hexanoic acid at a concentration of 100 µg/mL did not inhibit, but rather slightly promoted, biofilm formation in methicillin-sensitive S. aureus (MSSA) strain 6538.[4]

| Fatty Acid | Concentration (µg/mL) | Biofilm Formation (%) | Cell Growth (%) | MIC (µg/mL) | Reference |

| Hexanoic acid (6:0) | 100 | 109 ± 5.9 | 116 ± 8.9 | >400 | [4] |

| Butanoic acid (4:0) | 100 | 101 ± 5.3 | 103 ± 3.8 | >400 | [4] |

| Pentanoic acid (5:0) | 100 | 108 ± 5.9 | 102 ± 4.9 | >400 | [4] |

| Heptanoic acid (7:0) | 100 | 109 ± 8.5 | 132 ± 6.2 | >400 | [4] |

| Octanoic acid (8:0) | 100 | 115 ± 4.2 | 145 ± 10 | >400 | [4] |

| Nonanoic acid (9:0) | 100 | 115 ± 8.1 | 132 ± 9.1 | >400 | [4] |

| Decanoic acid (10:0) | 100 | 66 ± 5.9 | 85 ± 1.7 | >400 | [4] |

| Undecanoic acid (11:0) | 100 | 45 ± 11 | 30 ± 2.1 | 200 | [4] |

| Lauric acid (12:0) | 100 | 70 ± 25 | 84 ± 18 | 400 | [4] |

Table 1: Effect of Saturated Fatty Acids on Staphylococcus aureus MSSA 6538 Biofilm Formation. Data is presented as mean ± standard deviation. Biofilm formation and cell growth are expressed as a percentage relative to the untreated control.

Hexanoic Acid and Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is crucial for regulating virulence, biofilm formation, and other collective behaviors.[5] While direct evidence for hexanoic acid as a potent quorum sensing inhibitor (QSI) is limited, studies on other short- and medium-chain fatty acids provide a framework for its potential activity.

Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen that utilizes multiple QS systems, primarily the Las and Rhl systems, to control the expression of numerous virulence factors.[6] Research has shown that certain fatty acids can interfere with these QS systems. For instance, capric acid and caprylic acid have been demonstrated to reduce virulence factor production in P. aeruginosa, with molecular docking studies suggesting they may bind to the LasR and RhlR receptor proteins.[7] Although hexanoic acid was not the focus of this particular study, its structural similarity to these other fatty acids suggests a potential for similar interactions.

Staphylococcus aureus

The primary QS system in S. aureus is the accessory gene regulator (agr) system, which controls the expression of a wide array of virulence factors.[8] Fatty acids have been shown to inhibit the SaeRS two-component system, which is also involved in virulence regulation.[9] Specifically, unsaturated fatty acids appear to be more potent inhibitors than their saturated counterparts.[10] While the direct effect of hexanoic acid on the agr system has not been extensively studied, the known interactions of other fatty acids with staphylococcal regulatory networks suggest a potential avenue for investigation.

Candida albicans

Candida albicans, a dimorphic fungus, utilizes the quorum-sensing molecule farnesol (B120207) to inhibit the transition from yeast to hyphal growth, a key step in biofilm formation and pathogenesis.[11] Notably, several medium-chain saturated fatty acids, including heptanoic acid and nonanoic acid, have been found to mimic the activity of farnesol, effectively inhibiting hyphal growth and biofilm formation at low concentrations. This mimicry is supported by structural similarities and similar effects on gene expression related to hyphal development. Given that hexanoic acid is also a medium-chain fatty acid, it is plausible that it could exert similar effects on C. albicans morphogenesis.

| Fatty Acid | Concentration for >75% Biofilm Inhibition (µg/mL) | MIC Range (µg/mL) | Reference |

| Heptanoic acid | 2 | 100-200 | |

| Octanoic acid | 2 | 100-200 | |

| Nonanoic acid | 2 | 100-200 | |

| Decanoic acid | 2 | 100-200 | |

| Undecanoic acid | 2 | 100-200 | |

| Lauric acid | 2 | 100-200 |

Table 2: Effective Concentrations of Medium-Chain Fatty Acids for Candida albicans Biofilm Inhibition.

Hexanoic Acid and Virulence Factor Production

The expression of virulence factors is a critical aspect of microbial pathogenicity. Fatty acids have been shown to modulate the production of these factors in various pathogens.

In P. aeruginosa, the production of virulence factors such as pyocyanin, elastase, and protease is under the control of the QS systems. As discussed, the inhibition of QS by certain fatty acids leads to a downstream reduction in the expression of these virulence factors.[7]

In S. aureus, fatty acids can act as signals to inactivate a membrane-bound sensor kinase, which in turn leads to the transcriptional repression of dozens of virulence factors, including α-hemolysin.[1] The fatty acid kinase (FakA) plays a crucial role in this process by maintaining low intracellular levels of free fatty acids; its inactivation leads to fatty acid accumulation and subsequent virulence factor repression.[1]

Signaling Pathways and Mechanisms

The precise mechanisms by which hexanoic acid and other fatty acids exert their signaling effects are still being elucidated. However, several models have been proposed.

Proposed Mechanism of Fatty Acid Signaling in S. aureus

In S. aureus, free fatty acids can accumulate when the fatty acid kinase (FakA) is inactive. These accumulating fatty acids are thought to inactivate a sensor kinase, thereby blocking a phosphorylation cascade that is necessary for the transcription of virulence genes.

Proposed fatty acid signaling pathway in S. aureus.

Proposed Farnesol Mimicry in C. albicans

Medium-chain fatty acids, potentially including hexanoic acid, are hypothesized to mimic the structure of farnesol, allowing them to interfere with the farnesol-mediated signaling pathway that inhibits the yeast-to-hyphae transition.

Hypothesized farnesol mimicry by medium-chain fatty acids.

Experimental Protocols

Biofilm Quantification Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation in microtiter plates.

Crystal violet biofilm quantification workflow.

Detailed Steps:

-

Preparation: Grow overnight cultures of the microbial strain of interest. Dilute the culture to a standardized optical density (e.g., OD600 of 0.05) in fresh growth medium.

-

Inoculation: Add the diluted culture to the wells of a 96-well microtiter plate. Add different concentrations of hexanoic acid to the experimental wells. Include appropriate controls (medium only, culture without hexanoic acid).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation to allow biofilm formation.

-

Washing: Gently remove the planktonic cells by inverting the plate and shaking out the liquid. Wash the wells with a sterile buffer (e.g., phosphate-buffered saline) to remove any remaining non-adherent cells.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Final Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Transfer the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

Quorum Sensing Reporter Assay

This assay utilizes a reporter strain that produces a measurable signal (e.g., light, fluorescence) in response to QS molecules.

Conceptual Workflow:

Workflow for a quorum sensing reporter assay.

Key Considerations:

-

Reporter Strain: Choose a reporter strain that is sensitive to the QS molecules produced by the test organism (e.g., Vibrio harveyi for broad-spectrum autoinducer-2 (B1199439) activity, or specific P. aeruginosa or S. aureus reporter strains).

-

Controls: Include positive controls (known QS inducers) and negative controls (medium only) to validate the assay.

-

Growth Inhibition: It is crucial to monitor cell growth (e.g., by measuring OD600) in parallel to ensure that any observed reduction in the reporter signal is not due to general toxicity of the test compound.

Future Directions and Conclusion

The role of hexanoic acid in microbial signaling pathways is a promising area of research with potential applications in the development of novel anti-infective strategies. While current data on its direct effects on quorum sensing and virulence factor production are limited, the broader context of fatty acid signaling suggests that hexanoic acid may indeed play a significant role in modulating microbial behavior.

Future research should focus on:

-

Directly assessing the impact of hexanoic acid on key quorum sensing systems , such as the Las/Rhl systems in P. aeruginosa and the agr system in S. aureus, using specific reporter assays and gene expression analysis.

-

Quantifying the effect of hexanoic acid on the production of a wider range of virulence factors in various clinically relevant pathogens.

-

Elucidating the specific molecular targets and signaling pathways that are modulated by hexanoic acid in different microbial species.

-

Investigating the potential for synergistic effects when hexanoic acid is used in combination with conventional antibiotics.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpbs.com [ijpbs.com]

- 3. Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities [mdpi.com]

- 5. Effects of Several Bile Acids on the Production of Virulence Factors by Pseudomonas aeruginosa [mdpi.com]

- 6. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acids can inhibit Staphylococcus aureus SaeS activity at the membrane independent of alterations in respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acids can inhibit Staphylococcus aureus SaeS activity at the membrane independent of alterations in respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical inhibitors of Candida albicans hyphal morphogenesis target endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Biosynthesis of Hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of hexanoic acid, a six-carbon saturated fatty acid also known as caproic acid. It details its natural occurrences, explores the primary biosynthetic pathways, and offers in-depth experimental protocols for its study. The information is intended to serve as a technical resource for professionals in research, science, and drug development.

Natural Sources of Hexanoic Acid

Hexanoic acid is a medium-chain fatty acid (MCFA) found throughout the biological world, from microorganisms to plants and animals.[1][2] It is a colorless oily liquid known for its distinctive fatty, cheesy, or waxy odor, which contributes to the characteristic aromas of many natural products.[1][3] In plants, hexanoic acid is synthesized from acetate (B1210297) and is associated with the C6 family of green leaf volatiles, which are often produced in response to stress.[4]

Its presence is most notable in animal fats and certain fermented products.[1][3] The name "caproic acid" itself is derived from the Latin word capra, meaning "goat," highlighting its prevalence in goat's milk.[1][3] Along with caprylic (C8) and capric (C10) acids, it comprises about 15% of the fat content in goat's milk.[1][3]

Table 1: Quantitative Occurrence of Hexanoic Acid in Natural Sources

| Natural Source | Concentration / Percentage | Reference(s) |

| Goat's Milk Fat | ~15% (combined with C8 and C10 acids) | [1][3] |

| Other Milk Fats | ~2% | [5] |

| Coconut Oil | <1% | [5] |

| Ginkgo Seed Coat | Present (contributes to odor) | [1][3] |

| Vanilla | Component of flavor profile | [1][3] |

| Cheese | Contributes to characteristic flavor | [1] |

| Fermented Products | By-product of fermentation | [1] |

Biosynthesis of Hexanoic Acid

Hexanoic acid is synthesized via metabolic pathways that elongate short-chain fatty acids. In nature and in engineered microorganisms, two primary pathways are responsible for its production: the reverse β-oxidation (rBOX) pathway and the native fatty acid synthesis (FAS) pathway. Both pathways typically begin with the central metabolic intermediate, acetyl-CoA.[6][7]

The reverse β-oxidation pathway is an energy-efficient, multi-enzyme process that sequentially adds two-carbon units from acetyl-CoA to a growing acyl-CoA chain.[8][9] This pathway is utilized by natural producers like Clostridium kluyveri and has been extensively engineered in host organisms like E. coli and Saccharomyces cerevisiae for the production of medium-chain fatty acids.[6][10][11]

The pathway proceeds through a four-step elongation cycle:

-

Thiolysis: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by a β-ketothiolase such as AtoB or BktB.[10][12][13]

-

First Reduction: Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by a 3-hydroxyacyl-CoA dehydrogenase (e.g., Hbd, PaaH1), consuming one molecule of NAD(P)H.[6][8][10]

-

Dehydration: 3-hydroxybutyryl-CoA is dehydrated to form crotonyl-CoA by an enoyl-CoA hydratase, or crotonase (e.g., Crt).[6][10]

-

Second Reduction: Crotonyl-CoA is reduced to butyryl-CoA by a trans-enoyl-CoA reductase (e.g., Ter), consuming a second molecule of NAD(P)H.[6][8][10]

This cycle repeats, with butyryl-CoA being condensed with another molecule of acetyl-CoA to form 3-ketohexanoyl-CoA, which is subsequently reduced to hexanoyl-CoA.[13] The final step is the hydrolysis of the hexanoyl-CoA thioester to release free hexanoic acid, a reaction that can be catalyzed by a native or heterologous thioesterase (e.g., TES1, ydiI).[14][15][16]

Caption: The reverse β-oxidation (rBOX) pathway elongates acetyl-CoA to hexanoyl-CoA.

The canonical fatty acid synthesis (FAS) pathway is the primary route for producing long-chain fatty acids in most organisms.[17] It can be engineered to favor the production of shorter chains like hexanoic acid. The process involves a multi-enzyme complex called fatty acid synthase (FAS).[17] Unlike the rBOX pathway, which uses CoA thioesters, the FAS pathway utilizes an Acyl Carrier Protein (ACP) to which the growing fatty acid chain is attached.[18]

The key steps are:

-

Activation: Acetyl-CoA is carboxylated to form malonyl-CoA by acetyl-CoA carboxylase, an ATP-dependent reaction.[17][19]

-

Loading: Both acetyl-CoA and malonyl-CoA are loaded onto the FAS complex as acetyl-ACP and malonyl-ACP, respectively.[18]

-

Condensation: Acetyl-ACP condenses with malonyl-ACP to form acetoacetyl-ACP, releasing CO₂. This reaction is catalyzed by β-ketoacyl-ACP synthase.[17][18]

-

Elongation Cycle: A series of reduction, dehydration, and further reduction steps converts the keto group of acetoacetyl-ACP into a saturated acyl chain, forming butyryl-ACP.[18]

-

Iteration: The cycle repeats, with butyryl-ACP condensing with another malonyl-ACP to form a C6-acyl-ACP (hexanoyl-ACP).

-

Termination: In typical FAS, elongation continues until a C16 chain (palmityl-ACP) is formed.[17][18] To produce hexanoic acid, the cycle must be terminated prematurely. This is achieved by expressing a specific acyl-ACP thioesterase that has high activity towards hexanoyl-ACP, catalyzing its hydrolysis to release free hexanoic acid.[20]

Caption: The FAS pathway builds fatty acids on an Acyl Carrier Protein (ACP).

Metabolic engineering has enabled the high-titer production of hexanoic acid in various microbial hosts. By overexpressing the necessary pathway enzymes and optimizing metabolic fluxes, researchers have significantly increased yields beyond what is naturally possible.

Table 2: Hexanoic Acid Production in Engineered Microorganisms

| Microorganism | Pathway Engineered | Titer (mg/L) | Reference(s) |

| Kluyveromyces marxianus | Reverse β-Oxidation | 154 | [10][13][14] |

| Escherichia coli | Reverse β-Oxidation | 528 | [13] |

| Saccharomyces cerevisiae | Reverse β-Oxidation | 75 | [8][13] |

| Saccharomyces cerevisiae | Combined FAB and rBOX | 120 | [11] |

| Megasphaera elsdenii | Native rBOX (Optimized) | 28,420 (28.42 g/L) | [11] |

Experimental Protocols

Accurate quantification and characterization of hexanoic acid and its biosynthetic enzymes are critical for research and development. The following sections detail standard protocols for these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile compounds like fatty acids. Due to the low volatility of carboxylic acids, a derivatization step is required to convert them into more volatile esters.[21][22]

Caption: A typical experimental workflow for quantifying hexanoic acid using GC-MS.

Protocol: Two-Step Derivatization for GC-MS Analysis

This protocol is adapted from methods designed for polar metabolites and is effective for hexanoic acid.[22] It involves protecting the carboxyl group to increase volatility.

Materials:

-

Dried sample extract containing hexanoic acid.

-

Internal Standard (e.g., Heptanoic acid or a deuterated analog).

-

Pyridine (B92270) (anhydrous).

-

Methoxyamine hydrochloride (MeOX).

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS catalyst.

Procedure:

-

Sample Preparation:

-

To a 1.5 mL microcentrifuge tube, add the sample and the internal standard.

-

Perform a liquid-liquid extraction (e.g., using ethyl acetate) to isolate the fatty acids.

-

Transfer the organic layer to a new tube and evaporate to complete dryness under a gentle stream of nitrogen gas. It is critical that the sample is anhydrous as silylating agents are moisture-sensitive.[22]

-

-

Step 1: Methoxyamination (to protect any ketone groups, if present in other metabolites)

-

Add 50 µL of a 20 mg/mL solution of Methoxyamine hydrochloride (MeOX) in anhydrous pyridine to the dried extract.

-

Vortex thoroughly for 1 minute.

-

Incubate at 60°C for 60 minutes.

-

-

Step 2: Silylation (to derivatize the carboxylic acid group)

-

Cool the vial to room temperature.

-

Add 90 µL of MSTFA + 1% TMCS to the sample.[22]

-

Vortex for 30 seconds.

-

Incubate at 37°C for 30 minutes. This reaction converts the carboxylic acid to its volatile trimethylsilyl (B98337) (TMS) ester.[22]

-

-

GC-MS Analysis:

-

Transfer the final solution to a GC vial with an insert.

-

Inject 1 µL into the GC-MS system.

-

Table 3: Example GC-MS Parameters

| Parameter | Suggested Setting | Reference(s) |

| GC System | Agilent 6890 or similar | [22] |

| Column | 5% phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm ID x 0.25 µm) | [22] |

| Injection Mode | Splitless | [22][23] |

| Injector Temp. | 250°C | [22] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | [22] |

| Oven Program | Initial 70°C (1 min), ramp 6°C/min to 300°C, hold 5 min | [22] |

| MS System | Agilent 5973 or similar | [22] |

| Ionization | Electron Ionization (EI) at 70 eV | [22] |

| MS Source Temp. | 230°C | [22] |

| Scan Range | 50 - 550 m/z | [22] |

This protocol allows for the kinetic analysis of enzymes that activate hexanoic acid, such as acyl-CoA synthetases, which catalyze the formation of hexanoyl-CoA. The assay measures the production of AMP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[24]

Principle:

-

Hexanoic Acid + ATP + CoA → Hexanoyl-CoA + AMP + PPi (catalyzed by Acyl-CoA Synthetase)

-

AMP + ATP ↔ 2 ADP (catalyzed by Myokinase)

-

2 ADP + 2 PEP → 2 ATP + 2 Pyruvate (catalyzed by Pyruvate Kinase)

-

2 Pyruvate + 2 NADH + 2 H⁺ → 2 Lactate + 2 NAD⁺ (catalyzed by Lactate Dehydrogenase)

The rate of NADH oxidation (measured as a decrease in A₃₄₀) is proportional to the rate of AMP formation.

Materials:

-

50 mM Potassium Phosphate buffer (pH 7.5).

-

Enzyme solution (purified acyl-CoA synthetase).

-

Substrates: Hexanoic acid, ATP, Coenzyme A (CoA).

-

Coupling Enzymes: Myokinase (MK), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).

-

Reagents: Phosphoenolpyruvate (PEP), NADH, MgCl₂, DTT.

-

UV-Vis Spectrophotometer with temperature control.

Procedure:

-

Prepare Assay Mixture: In a 1 mL cuvette, prepare the following reaction mixture (final concentrations shown):

-

50 mM Potassium Phosphate buffer (pH 7.5)

-

3.0 mM Phosphoenolpyruvate (PEP)

-

5 mM MgCl₂

-

2.5 mM ATP

-

1.5 mM CoA

-

0.1 mM NADH

-

1.0 mM DTT

-

10 units Myokinase

-

5 units Pyruvate Kinase

-

7.5 units Lactate Dehydrogenase

-

-

Initiate Reaction:

-

Monitor Reaction:

-

Immediately place the cuvette in the spectrophotometer, pre-incubated at 25°C.[24]

-

Monitor the decrease in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Calculate the reaction rate using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the reaction rate against the hexanoic acid concentration and fit the data to the Michaelis-Menten equation to determine kinetic parameters (Kₘ and k꜀ₐₜ).

-

References

- 1. atamankimya.com [atamankimya.com]

- 2. Explanation about chemicals - Hexanoic Acid: Unveiling the Chemistry Behind the Molecule - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 3. Caproic acid - Wikipedia [en.wikipedia.org]

- 4. The Plant-Stress Metabolites, Hexanoic Aacid and Melatonin, Are Potential “Vaccines” for Plant Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 8. An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of hexanoic acid production in recombinant Escherichia coli by precise flux rebalancing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Integrated engineering of β-oxidation reversal and ω-oxidation pathways for the synthesis of medium chain ω-functionalized carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. csun.edu [csun.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. aocs.org [aocs.org]

- 20. Engineering Escherichia coli to synthesize free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. gcms.cz [gcms.cz]

- 22. benchchem.com [benchchem.com]

- 23. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Enzyme Catalyzed Formation of CoA Adducts of Fluorinated Hexanoic Acid Analogues using a Long-Chain acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of n-Hexanoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Introduction

n-Hexanoic acid, systematically named hexanoic acid and commonly known as caproic acid, is a straight-chain saturated fatty acid with the chemical formula C₆H₁₂O₂.[1] As a medium-chain fatty acid (MCFA), it is found naturally in various animal fats and plant oils, contributing to the characteristic odors of substances like goat's milk and cheese.[2][3] Industrially, it serves as a crucial building block for the synthesis of esters used in the flavor and fragrance industries, as well as in the production of pharmaceuticals, plasticizers, and rubber chemicals.[1][4][5] Its unique properties also make it a subject of interest in metabolic research and as a potential antimicrobial agent.[6] This guide provides a comprehensive overview of the core physical and chemical properties of n-hexanoic acid, detailed experimental protocols, and visualizations of its chemical behavior and synthesis pathways.

Section 1: Physical Properties

n-Hexanoic acid is a colorless to light yellow oily liquid at room temperature, known for its distinctively pungent, cheesy, or goat-like odor.[7][8][9] It is slightly soluble in water but demonstrates high solubility in common organic solvents such as ethanol (B145695) and ether, a characteristic of its amphiphilic nature.[2][10][11]

Table 1: Physical and Thermochemical Properties of n-Hexanoic Acid

| Property | Value | References |

| IUPAC Name | Hexanoic acid | [10] |

| Common Names | Caproic acid, n-Caproic acid, Butylacetic acid | [10] |

| Molecular Formula | C₆H₁₂O₂ | [4][10][12] |

| Molecular Weight | 116.16 g/mol | [4][10][12] |

| Appearance | Colorless to pale yellow oily liquid | [10][12][13] |

| Odor | Unpleasant, rancid, cheesy, goat-like | [3][4][12] |

| Melting Point | -4 to -3 °C (269.15 to 270.15 K) | [10][11][14] |

| Boiling Point | 202-205.8 °C (475.15 to 478.95 K) at 760 mmHg | [4][10][12] |

| Density | 0.927 - 0.929 g/mL at 20-25 °C | [10][11][14] |

| Solubility in Water | 1.08 - 1.1 g/100 mL at 20 °C | [10][15] |

| Solubility | Soluble in ethanol, ether, and most organic solvents | [2][4][10] |

| Vapor Pressure | 0.18 mmHg at 20 °C | [10][11][14] |

| Vapor Density | 4.0 (air = 1) | [10][11][14] |

| Flash Point | 102 - 107 °C (216 - 225 °F) | [7][10][12] |

| Refractive Index (n²⁰/D) | 1.4161 | [10][11][14] |

| pKa | 4.85 - 4.88 at 25 °C | [10][12] |

| LogP (o/w) | 1.92 | [7] |

Section 2: Chemical Properties and Reactivity

The chemical behavior of n-hexanoic acid is dominated by its carboxyl (-COOH) functional group, which makes it a medium-strong weak acid. It undergoes reactions typical of carboxylic acids, including deprotonation, esterification, and reduction.

Key Reactions:

-

Acid-Base Neutralization: As an acid, it reacts with bases to form hexanoate (B1226103) salts and water. These reactions are exothermic.[4][16]

-

Esterification: In the presence of an acid catalyst, hexanoic acid reacts with alcohols to form esters, which are often valued for their pleasant, fruity aromas. This reaction is fundamental to its use in the flavor and fragrance industry.[1]

-

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid group to a primary alcohol, yielding 1-hexanol.

-

Reactivity with Metals and Reagents: It reacts with active metals to produce hydrogen gas and a metal salt.[4][16] It also reacts with a variety of reagents, including oxidizing agents, reducing agents, diazo compounds, and isocyanates, often generating heat and potentially flammable or toxic gases.[4][7][17]

Caption: General chemical reactions of n-hexanoic acid.

Section 3: Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of n-hexanoic acid. The following table summarizes the expected spectral features based on its molecular structure.

Table 2: Spectroscopic Data for n-Hexanoic Acid

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -COOH | ~10-13 ppm (broad singlet) |

| -CH₂- (alpha to C=O) | ~2.35 ppm (triplet) | |

| -CH₂- (beta to C=O) | ~1.65 ppm (quintet) | |

| -CH₂- (gamma & delta) | ~1.3 ppm (multiplet) | |

| -CH₃ | ~0.9 ppm (triplet) | |

| ¹³C NMR | -COOH | ~180 ppm |

| -CH₂- (alpha to C=O) | ~34 ppm | |

| -CH₂- (beta to C=O) | ~24.5 ppm | |

| -CH₂- (gamma) | ~31.5 ppm | |

| -CH₂- (delta) | ~22.4 ppm | |

| -CH₃ | ~14 ppm | |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (very broad) |

| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | |

| C=O stretch (carbonyl) | 1700-1725 cm⁻¹ (strong, sharp)[1] | |

| C-O stretch | 1210-1320 cm⁻¹ | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 116 |

| Key Fragments | m/z 73, 60 (McLafferty rearrangement), 45, 27[4][18] |

Section 4: Production and Synthesis

n-Hexanoic acid can be produced through several chemical synthesis routes or by microbial fermentation.

Chemical Synthesis:

-

Oxidation of Hexane: A common industrial method involves the direct oxidation of hexane.[1]

-

Carbonylation of 1-Pentene (B89616): This process involves the reaction of 1-pentene with carbon monoxide.

-

Oxidation of Hexanal or 1-Hexanol: Laboratory and industrial-scale synthesis can be achieved through the oxidation of the corresponding aldehyde or alcohol.

Microbial Fermentation: Bio-based production is gaining attention as a sustainable alternative. Certain anaerobic bacteria, such as Megasphaera elsdenii, can produce hexanoic acid from various carbon sources like glucose or lactate (B86563) through a process called chain elongation.[19] A model of the metabolic pathway in M. elsdenii identifies a bifurcated route to the key intermediate, crotonyl-CoA.[19]

Caption: A bifurcated pathway for hexanoic acid synthesis in M. elsdenii.[19]

Section 5: Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol outlines the laboratory synthesis of n-hexanoic acid from 1-bromopentane (B41390) via a Grignard reagent, which is then carboxylated using carbon dioxide (dry ice).[14]

Methodology:

-

Apparatus Setup: All glassware (round-bottom flask, condenser, addition funnel) must be rigorously dried in an oven to prevent moisture contamination. Assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon) with a drying tube.

-

Grignard Reagent Formation: Place magnesium turnings in the reaction flask. Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the addition funnel. The reaction is exothermic and may require gentle heating to initiate, after which the addition rate should be controlled to maintain a gentle reflux.[14]

-

Carboxylation: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Slowly add crushed dry ice (solid CO₂) to the reaction mixture. The Grignard reagent will attack the CO₂ to form a magnesium carboxylate salt.[19]

-

Acidic Workup: After the dry ice has sublimated, slowly add a cold aqueous acid solution (e.g., 10% HCl or H₂SO₄) to the flask. This protonates the carboxylate salt, yielding n-hexanoic acid, and dissolves any remaining magnesium.[14]

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent by rotary evaporation. The crude product can be further purified by distillation.

Caption: Experimental workflow for the synthesis of n-hexanoic acid.

Protocol 2: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol describes a standard method for accurately determining the pKa of n-hexanoic acid.[7][12]

Methodology:

-

Preparation of Solutions: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free). Prepare a solution of n-hexanoic acid of known concentration (e.g., 0.01 M) in deionized water. A co-solvent like methanol (B129727) may be used if solubility is an issue, but the pKa value will be specific to that solvent system.[7][12]

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[12]

-

Titration: Place a known volume of the hexanoic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

-

Data Collection: Record the pH of the solution after each increment of titrant is added, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of rapid pH change).

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH required to reach the equivalence point (V_eq), which is the inflection point of the curve. This can be found using the maximum of the first derivative of the curve (ΔpH/ΔV).

-

The pKa is the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

-

Perform the titration in triplicate to ensure reproducibility.[12]

-

Section 6: Safety and Handling

n-Hexanoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[1]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible substances such as strong bases, oxidizing agents, and reducing agents.[12]

-

Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

n-Hexanoic acid is a versatile carboxylic acid with well-defined physical and chemical properties that underpin its wide range of applications. Its acidic nature, solubility characteristics, and reactivity are central to its role in chemical synthesis, particularly for the flavor and fragrance industries. An understanding of its spectroscopic signatures and appropriate handling procedures is critical for its safe and effective use in research and development. As interest in sustainable chemistry grows, bio-based production routes for hexanoic acid are likely to become increasingly important, further expanding its utility in various scientific and industrial fields.

References

- 1. homework.study.com [homework.study.com]

- 2. bmse000351 Hexanoic Acid at BMRB [bmrb.io]

- 3. Hexanoic acid [webbook.nist.gov]

- 4. ez.restek.com [ez.restek.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Hexanoic acid, 1-methylethyl ester [webbook.nist.gov]

- 7. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hexanoic acid(142-62-1) IR Spectrum [m.chemicalbook.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. Hexanoic acid, hexyl ester [webbook.nist.gov]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Hexanoic acid [webbook.nist.gov]

- 15. odp.library.tamu.edu [odp.library.tamu.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

Hexanoic Acid Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoic acid, a six-carbon saturated fatty acid, and its derivatives are emerging as a versatile class of molecules with a broad spectrum of biological activities. These compounds are of significant interest in drug discovery and development due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibitory effects.[1][2][3][4] This technical guide provides an in-depth overview of the biological activities of various hexanoic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration and development of novel therapeutics derived from this chemical scaffold.

Antibacterial Activity of Rhodanine-3-Hexanoic Acid Derivatives

Rhodanine-based compounds are a well-established class of heterocyclic molecules with diverse pharmacological applications. The incorporation of a hexanoic acid moiety at the N-3 position of the rhodanine (B49660) core has been shown to yield derivatives with potent antibacterial activity.[5][6]

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of synthesized rhodanine-3-hexanoic acid derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter for quantifying antibacterial activity.[7][8][9]

| Compound ID | Derivative Structure (Substituent at C-5) | Target Organism | MIC (µg/mL) |

| 9c | (Z)-6-(5-(5-chloro-2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid | Staphylococcus aureus | 31.25 |

| Bacillus subtilis | 62.5 | ||

| Escherichia coli | 125 | ||

| Pseudomonas aeruginosa | 125 | ||

| 9d | (Z)-3-(5-(3,5-dichloro-2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid | Staphylococcus aureus | 31.25 |

| Bacillus subtilis | 62.5 | ||

| Escherichia coli | 62.5 | ||

| Pseudomonas aeruginosa | 125 | ||

| 3c | 6-[4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | Gram-positive bacteria | 7.8 - 125 |

| 4c | 6-[4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | Gram-positive bacteria | 15.6 - 500 |

Data compiled from multiple sources.[7][9]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11][12][13]

Materials:

-

Test compounds (rhodanine-3-hexanoic acid derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: From a pure overnight culture, select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Visualization: Experimental Workflow for MIC Determination

Anticancer Activity of Hexanoic Acid Esters

Ester derivatives of hexanoic acid, such as citronellyl caproate and geranyl caproate, have demonstrated significant cytotoxic activity against various cancer cell lines.[14][15][16][17][18] This activity is often attributed to an increase in the lipophilicity of the parent compound, enhancing its ability to traverse cell membranes.

Quantitative Data: Anticancer Activity

The anticancer potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell viability.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Citronellyl Caproate | Murine Leukemia (P388) | 0.0415 |

| Geranyl Caproate | Murine Leukemia (P388) | 0.11 |

| Caproic Acid | Murine Leukemia (P388) | 0.399 |

Data sourced from a study on caproic acid derivatives.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[1][19][20][21][22]

Materials:

-

Cancer cell line (e.g., P388)

-

Complete cell culture medium

-

Test compounds (citronellyl caproate, geranyl caproate)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.

Anti-inflammatory Activity of Hexanoic Acid Derivatives

Certain derivatives of hexanoic acid have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of key inflammatory pathways.

Quantitative Data: In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of 6-aryl-4-oxohexanoic acid derivatives have been assessed using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[23][24][25]

| Compound ID | Aryl Group | % Inhibition of Edema (at 2h, 50 mg/kg) |

| IIe | 4-Biphenyl | 25.08 |

| IIa | Phenyl | 17.90 |

| IIc | 4-Chlorophenyl | 16.29 |

| Fenbufen (Reference) | - | 19.80 |

Data from a study on 6-aryl-4-oxohexanoic acids.[23]

Note: In vitro studies on these compounds showed weak inhibition of eicosanoid biosynthesis (COX/LOX pathways).[23]

Experimental Protocol: COX/LOX Inhibition Assay

This protocol provides a general framework for assessing the in vitro inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the inflammatory cascade.[2][26][27][28]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Human recombinant 5-LOX enzyme

-

Arachidonic acid (substrate)

-

Test compounds

-

Assay buffer

-

Detection reagents (specific to the assay kit, e.g., colorimetric or fluorometric)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare the COX or LOX enzyme solution in the appropriate assay buffer according to the manufacturer's instructions.

-

Compound Incubation: Add the test compound at various concentrations to the wells of a microplate.

-

Enzyme Addition: Add the enzyme solution to the wells and incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Detection: After a specified incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., measuring prostaglandin (B15479496) or leukotriene levels).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Visualization: NF-κB Signaling Pathway Inhibition

Fatty acids have been shown to modulate inflammatory responses by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][29][30][31][32] This pathway is central to the transcriptional regulation of pro-inflammatory cytokines.

Angiotensin-Converting Enzyme (ACE) Inhibition

Derivatives of hexanoic acid have been designed and synthesized as potent inhibitors of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure.

Quantitative Data: ACE Inhibition

| Compound | Structure | ACE IC₅₀ (nM) |

| 1 | 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline | 70 |

| 2a | 5(S)-benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-proline | 1.0 |

| 14 | Pentapeptide analogue | 7.0 |

| 15 | Pentapeptide analogue | 3.0 |

Data compiled from studies on ACE inhibitors.[33][34][35]

Visualization: RORγt Signaling and Potential Modulation

The retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases. While direct modulation by simple hexanoic acid derivatives is not established, it represents a potential area of investigation for novel immunomodulatory derivatives.

Conclusion

This technical guide has summarized the significant biological activities of a range of hexanoic acid derivatives, underscoring their potential in the development of new therapeutic agents. The quantitative data presented for antibacterial, anticancer, and ACE inhibitory activities provide a clear basis for structure-activity relationship (SAR) studies and further optimization. The detailed experimental protocols offer practical guidance for researchers seeking to evaluate the efficacy of their own novel compounds. Furthermore, the visualization of key signaling pathways provides a conceptual framework for understanding the mechanisms of action of these versatile molecules. As research in this area continues, it is anticipated that hexanoic acid derivatives will play an increasingly important role in the discovery of next-generation drugs.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. 2.8.4. Anti-Inflammatory Properties [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. isfcppharmaspire.com [isfcppharmaspire.com]

- 6. isfcppharmaspire.com [isfcppharmaspire.com]

- 7. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 14. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 15. scholar.ui.ac.id [scholar.ui.ac.id]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchhub.com [researchhub.com]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 22. benchchem.com [benchchem.com]

- 23. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]

- 26. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Omega-3 Free Fatty Acids Suppress Macrophage Inflammasome Activation by Inhibiting NF-κB Activation and Enhancing Autophagy | PLOS One [journals.plos.org]

- 29. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Nuclear factor-kappaB (NF-kappaB) mediates a protective response in cancer cells treated with inhibitors of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Derivatives of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline: effect of changes at positions 2 and 5 of the hexanoic acid portion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Synthesis and biological activity of pentapeptide analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

The Transcriptional Landscape of Hexanoic Acid in Eukaryotic Cells: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoic acid, a six-carbon medium-chain fatty acid, is increasingly recognized not merely as a metabolic intermediate but as a potent signaling molecule with significant effects on gene transcription across diverse eukaryotic systems. From priming plant defense mechanisms to modulating metabolic pathways and exhibiting epigenetic activity in mammalian cells, its influence is multifaceted. This technical guide provides a comprehensive overview of the transcriptional effects of hexanoic acid, detailing its mechanisms of action, summarizing key quantitative data from recent studies, outlining relevant experimental protocols, and visualizing the core signaling pathways involved. This document serves as a resource for researchers investigating the therapeutic and biotechnological potential of hexanoic acid.

Core Mechanisms of Transcriptional Regulation by Hexanoic Acid

Hexanoic acid exerts its influence on gene expression through several distinct mechanisms, primarily involving epigenetic modification and the modulation of key signaling cascades.

Epigenetic Modification: Histone Deacetylase (HDAC) Inhibition

A primary mechanism by which hexanoic acid influences transcription is through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure (heterochromatin) that is generally associated with transcriptional repression.[1][2] By inhibiting HDACs, hexanoic acid promotes histone hyperacetylation, resulting in a more open chromatin state (euchromatin) that allows transcription factors and RNA polymerase to access DNA and activate gene expression.[1][2] This mode of action is shared with other short-chain fatty acids like butyrate. The inhibition of HDAC8 by hexanoic acid has been characterized, demonstrating its direct role in this epigenetic regulatory process.[1]

Signaling Pathway Modulation in Plants: Priming of Defense Responses

In plant systems, hexanoic acid functions as a potent priming agent, enhancing the plant's ability to respond more quickly and robustly to pathogen attacks.[3][4] This "Hexanoic acid-Induced Resistance" (Hx-IR) is primarily mediated through the modulation of the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways, which are central to plant immunity.[5] Upon application, hexanoic acid is converted to its active form, hexanoyl-CoA.[6][7] This molecule appears to stimulate the accumulation of 12-oxo-phytodienoic acid (OPDA), a key precursor in the JA biosynthesis pathway, thereby priming the plant's defense response.[5][7] This priming leads to the enhanced expression of defense-related genes, such as PR1 and PR5, upon subsequent pathogen challenge.[5]

Modulation of Metabolic Gene Expression in Mammals

In mammalian cells, particularly in the context of metabolism, hexanoic acid influences transcriptional programs that regulate lipid homeostasis. Unlike long-chain fatty acids (LCFAs) such as palmitate, which can promote lipid accumulation and insulin (B600854) resistance by activating the transcription factor SREBP-1, hexanoic acid does not appear to induce the same deleterious effects.[8] Studies in HepG2 cells show that while palmitate strongly induces the expression of lipogenic genes like FASN, hexanoic acid does not significantly affect SREBP-1 maturation and drastically downregulates the expression of SCD1 (Stearoyl-CoA desaturase-1), an enzyme involved in fatty acid synthesis.[8] Furthermore, in mice fed a high-fat diet, hexanoic acid supplementation suppressed the expression of genes involved in fatty acid biosynthesis, including Chrebp and Fasn, in adipose tissues, contributing to improved metabolic health.[9][10]

Quantitative Analysis of Transcriptional Changes

The transcriptional response to hexanoic acid has been quantified in various eukaryotic models using high-throughput techniques like RNA sequencing (RNA-seq).

Plant Systems

In a study on two cultivars of Coffea arabica, root application of hexanoic acid led to significant changes in the leaf transcriptome, priming the plants for defense. The majority of differentially expressed genes (DEGs) were upregulated in response to the treatment.[3][4]

| Cultivar | Total DEGs | Upregulated Genes | Downregulated Genes | Key Affected Pathways |

| Catuai Vermelho | 57 | 49 (86%) | 8 (14%) | Plant defense, oxidation-reduction, metabolic processes[4] |

| Obatã | 63 | 46 (73%) | 17 (27%) | Plant defense, ion binding, transferase activity[4] |

Mammalian Systems

In metabolic studies, hexanoic acid has been shown to specifically regulate genes involved in lipid metabolism, often in contrast to the effects of LCFAs.

| Model System | Gene | Treatment | Transcriptional Effect |

| HepG2 Cells | SREBF1c (SREBP-1) | 0.25 mM Hexanoic Acid | No significant change in protein maturation[8] |

| FASN | 0.25 mM Hexanoic Acid | No significant change[8] | |

| SCD1 | 0.25 mM Hexanoic Acid | Drastically downregulated[8] | |

| Mice (High-Fat Diet) | Chrebp | 5% Hexanoic Acid Diet | Suppressed/Decreased expression in adipose tissue[9][10] |

| Fasn | 5% Hexanoic Acid Diet | Suppressed/Decreased expression in adipose tissue[9][10] |

Insect Systems

A study comparing the transcriptional response of Drosophila sechellia (a specialist) with generalist species like D. melanogaster found that the generalists regulated a much larger number of genes involved in metabolism and detoxification in response to hexanoic acid, whereas the specialist primarily downregulated genes related to innate immunity.[11]

Key Experimental Protocols

The investigation of hexanoic acid's transcriptional effects relies on established molecular biology techniques. The following section details a generalized workflow for RNA-seq, a common method for transcriptomic analysis.

RNA-Seq Experimental Workflow

RNA sequencing is a powerful method to capture a global snapshot of gene expression. A typical workflow involves sample preparation, library construction, sequencing, and bioinformatic analysis.[11][12]

Protocol Steps:

-

Cell/Tissue Treatment : Eukaryotic cells or organisms are divided into control and treatment groups. The treatment group is exposed to a defined concentration of hexanoic acid for a specific duration.[11]

-

Total RNA Extraction : Total RNA is isolated from homogenized samples using a suitable kit (e.g., Promega SV extraction system) or Trizol-based methods.[11]

-

RNA Quality Control : The quantity and quality of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis to ensure RNA integrity.[11]

-

Library Preparation :

-

mRNA Isolation : Messenger RNA (mRNA) is typically isolated from the total RNA pool using oligo(dT) magnetic beads that bind to the poly-A tails of mRNA.

-

Fragmentation and cDNA Synthesis : The isolated mRNA is fragmented, and first-strand complementary DNA (cDNA) is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.

-

Adapter Ligation : Sequencing adapters are ligated to the ends of the double-stranded cDNA fragments. These adapters contain sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding) different samples.

-

PCR Amplification : The adapter-ligated library is amplified via PCR to generate enough material for sequencing.

-

-

Sequencing : The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq), generating millions of short reads.[11]

-

Bioinformatic Analysis :

-

Quality Control : Raw sequencing reads are checked for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

-

Alignment : The high-quality reads are aligned to a reference genome using aligners such as Bowtie2 or HISAT2.[11]

-

Quantification : The number of reads mapping to each gene is counted. This raw count is often normalized to account for differences in sequencing depth and gene length, resulting in metrics like FPKM (Fragments Per Kilobase of transcript per Million mapped reads) or TPM (Transcripts Per Million).[13]

-

Differential Expression Analysis : Statistical packages (e.g., Cuffdiff, DESeq2, edgeR) are used to compare gene counts between the hexanoic acid-treated and control groups to identify genes with statistically significant changes in expression.[11]

-

Downstream Analysis : The list of differentially expressed genes is further analyzed using tools like Blast2GO to perform Gene Ontology (GO) enrichment and KEGG pathway analysis, which helps in understanding the biological processes affected by hexanoic acid.[13]

-

Conclusion and Future Directions

Hexanoic acid is a key signaling molecule that transcriptionally reprograms eukaryotic cells through diverse mechanisms, including epigenetic modification via HDAC inhibition and modulation of critical signaling pathways in both plants and animals. In plants, it serves as a valuable tool for priming defense responses, with implications for sustainable agriculture. In mammals, its ability to regulate metabolic gene expression without the lipotoxic effects of long-chain fatty acids positions it as a molecule of interest for addressing metabolic disorders.

For drug development professionals, the HDAC inhibitory properties of hexanoic acid warrant further investigation for applications in oncology and neurology, where other HDAC inhibitors have already shown promise.[2] Future research should focus on identifying the specific protein targets and transcription factors that mediate the diverse effects of hexanoic acid, elucidating the complete network of its transcriptional control, and exploring its therapeutic potential in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Transcriptome Analyses of Leaves Reveal That Hexanoic Acid Priming Differentially Regulate Gene Expression in Contrasting Coffea arabica Cultivars [frontiersin.org]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Plant-Stress Metabolites, Hexanoic Aacid and Melatonin, Are Potential “Vaccines” for Plant Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Priming by Hexanoic Acid Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles [frontiersin.org]

- 8. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. academic.oup.com [academic.oup.com]

- 12. RNA-Seq-based transcriptomic and metabolomic analysis reveal stress responses and programmed cell death induced by acetic acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Transcriptomic alterations in roots of two contrasting Coffea arabica cultivars after hexanoic acid priming [frontiersin.org]

Hexanoic Acid: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexanoic acid, a six-carbon saturated fatty acid, has emerged as a crucial building block in the landscape of organic synthesis. Its versatile reactivity, stemming from the terminal carboxylic acid group and the modifiable α-carbon, allows for its incorporation into a diverse array of complex molecules. This guide provides a comprehensive overview of hexanoic acid's role as a precursor, detailing key synthetic transformations, experimental protocols, and its involvement in significant biological pathways. The information presented herein is intended to serve as a practical resource for professionals engaged in chemical research and pharmaceutical development.

Physicochemical Properties of Hexanoic Acid

A thorough understanding of hexanoic acid's physical and chemical properties is fundamental to its effective application in synthesis.[1] These properties dictate reaction conditions, purification strategies, and handling procedures.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [2] |

| Appearance | Colorless oily liquid | [3] |

| Odor | Fatty, cheesy, waxy | [3] |

| Boiling Point | 205 °C | [4] |

| Melting Point | -3.4 °C | [4] |

| Density | 0.929 g/cm³ | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [1] |

Key Synthetic Transformations of Hexanoic Acid

Hexanoic acid's utility as a synthetic precursor is primarily centered around three key reaction types: esterification, amidation, and α-functionalization. These transformations allow for the introduction of diverse functional groups and the extension of the carbon skeleton, paving the way for the synthesis of more complex molecular architectures.

Esterification

The conversion of hexanoic acid to its corresponding esters is a cornerstone of its application in the flavor, fragrance, and pharmaceutical industries.[1] Esters of hexanoic acid are known for their fruity aromas and are also valuable intermediates.[3]

Table 1: Representative Esterification Reactions of Hexanoic Acid Derivatives

| Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Butanol (B46404) | DMAP (1 mol%) | Toluene | Reflux | 2-4 | >95 |

| 2-Butanol | DMAP (2 mol%) | Toluene | 50 | 6 | ~90 |

| tert-Butanol | DMAP (5 mol%) & Et₃N (1.2 equiv) | Toluene | 50 | 24 | ~85 |

| Benzyl Alcohol | H₂SO₄ (cat.) | Toluene | Reflux | 5-20 | ~89 |

This protocol describes a highly efficient method for the synthesis of butyl hexanoate.

Materials:

-

1-Butanol

-

Hexanoic anhydride (B1165640)

-

4-(Dimethylaminopyridine) (DMAP)

-

Dichloromethane

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

In a round-bottom flask, combine 1-butanol (1.0 eq) and a suitable solvent such as dichloromethane.

-

Add hexanoic anhydride (1.1 eq).

-

Add 4-(dimethylaminopyridine) (DMAP) (0.01-0.05 eq).

-

Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl to remove DMAP, saturated NaHCO₃ solution to remove unreacted hexanoic anhydride and hexanoic acid byproduct, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude butyl hexanoate.

-

The product can be further purified by distillation if necessary.

Amidation

The formation of amides from hexanoic acid is a critical transformation for the synthesis of a wide range of biologically active molecules, including pharmaceuticals. Direct amidation methods are of particular interest due to their atom economy and procedural simplicity.

Table 2: Direct Amidation Reactions of Carboxylic Acids

| Carboxylic Acid | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoic Acid | Benzylamine (B48309) | Boric Acid (1 mol%) | Toluene | Reflux | 20 | 89 |

| Phenylacetic Acid | Benzylamine | B(OCH₂CF₃)₃ (2 equiv) | MeCN | 80 | 15 | 91 |

| n-Dodecanoic Acid | Aniline | Nb₂O₅ | Toluene | Azeotropic Reflux | - | High |

| Benzoic Acid | Benzylamine | TiCl₄ (10 mol%) | Toluene | Reflux | 24 | 89 |

This protocol provides a general and environmentally friendly approach to amide synthesis that can be adapted for hexanoic acid.[5]

Materials:

-

Carboxylic Acid (e.g., Hexanoic Acid) (0.03 mol)

-

Benzylamine (0.031 mol)

-

Boric Acid (1-50 mol%)

-

Toluene (88 mL)

-

Hexanes

Procedure:

-

To a reaction vessel equipped with a Dean-Stark trap, add the carboxylic acid, boric acid, and toluene.

-

Stir the mixture for 10 minutes.

-

Add benzylamine and heat the mixture to reflux.

-

Continue heating for 5-20 hours, collecting the water that forms in the Dean-Stark trap.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the mixture into hexanes to precipitate the amide.

-

Collect the solid product by suction filtration and wash with water to remove residual boric acid.

-

Dry the resulting solid to obtain the desired amide.[6]

α-Functionalization: The Hell-Volhard-Zelinsky Reaction

The α-carbon of hexanoic acid can be functionalized, most notably through halogenation, which opens up a gateway to a variety of other derivatives. The Hell-Volhard-Zelinsky (HVZ) reaction is the premier method for the α-bromination of carboxylic acids.[7]

Table 3: Hell-Volhard-Zelinsky Bromination of Hexanoic Acid

| Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |

| Hexanoic Acid | Br₂, PBr₃ (cat.) | 50, then 100 | 4-6 | 2-Bromohexanoic Acid | Not specified |

This procedure is adapted from a referenced protocol in Organic Syntheses for the α-bromination of hexanoic acid.[2][3]

Materials:

-

Hexanoic Acid

-

Bromine

-

Phosphorus Tribromide (PBr₃), catalytic amount

-

Water

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HBr gas.

-

In a reaction flask equipped with a reflux condenser and a dropping funnel, place the hexanoic acid.

-

Add a catalytic amount of phosphorus tribromide.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and commences at around 50 °C.

-

Maintain the reaction mixture at this temperature for 4-6 hours until the bromine color disappears. An attached gas hose at the top of the condenser can be used to absorb the evolved HBr in water.

-

Towards the end of the reaction, increase the temperature to 100 °C to ensure completion.

-

Cool the reaction mixture and carefully quench by adding water. This step is crucial for the hydrolysis of the intermediate acyl bromide to the final carboxylic acid product.

-

The crude 2-bromohexanoic acid is then purified by vacuum distillation.

Hexanoic Acid in Multi-Step Synthesis: The Case of Valproic Acid

The utility of hexanoic acid as a precursor is exemplified in the synthesis of pharmaceuticals. Valproic acid (2-propylpentanoic acid), a widely used anticonvulsant drug, can be conceptually synthesized from hexanoic acid through a series of α-functionalization and alkylation steps.[1][4] While multiple synthetic routes to valproic acid exist, the following workflow illustrates a plausible pathway starting from hexanoic acid.

Hexanoic Acid in Biological Signaling Pathways

Beyond its role in synthetic chemistry, hexanoic acid and its derivatives are involved in complex biological signaling cascades. Understanding these pathways is crucial for drug development and for elucidating the biological effects of these molecules.

The Jasmonic Acid and Salicylic (B10762653) Acid Plant Defense Pathways

In plants, hexanoic acid acts as a signaling molecule that can induce resistance against certain pathogens. It primes the jasmonic acid (JA) and salicylic acid (SA) signaling pathways, which are key components of the plant's immune response.[8][9]

The PI3K/Akt/mTOR Signaling Pathway

In mammalian cells, medium-chain fatty acids like hexanoic acid can influence critical signaling pathways that regulate cell growth, proliferation, and metabolism. The PI3K/Akt/mTOR pathway is a central regulator of these processes, and its modulation by fatty acids is an active area of research.[6][10][11]

Conclusion

Hexanoic acid stands as a testament to the power of simple molecules in the construction of complex chemical and biological systems. Its ready availability and the reliability of its key chemical transformations make it an invaluable tool for synthetic chemists. The detailed protocols and quantitative data provided in this guide are intended to facilitate its broader application in research and development. Furthermore, the elucidation of its role in critical signaling pathways underscores the importance of understanding the interplay between simple metabolites and complex cellular processes, opening new avenues for therapeutic intervention and drug discovery. As synthetic methodologies continue to advance, the strategic use of versatile precursors like hexanoic acid will undoubtedly remain at the forefront of innovation in organic chemistry and medicinal science.

References

- 1. researchgate.net [researchgate.net]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Hell-Volhard-Zelinsky Reaction - ACS Community [communities.acs.org]

- 4. VALPROIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 8. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of Hexanoic Acid